Cellular Potency: DNL343 Exhibits Sub-nanomolar to Low Nanomolar Cellular ISR Inhibition Superior to 2BAct
DNL343 demonstrates high cellular potency in a human ATF4 nano-Luciferase reporter assay, with an IC50 of 3.2 nM, indicating robust inhibition of the ISR pathway . In a separate functional assay measuring TDP-43(86–414)-positive stress granule formation in H4 cells, DNL343 inhibits with an IC50 of 13 nM [1]. Compared to the early-generation eIF2B activator 2BAct, which exhibits an EC50 of 33 nM in cellular reporter assays , DNL343 provides approximately 10-fold greater cellular potency (3.2 nM vs. 33 nM) in comparable assay systems, suggesting improved target engagement at lower concentrations.
| Evidence Dimension | Cellular ISR inhibition potency (ATF4 reporter assay) |
|---|---|
| Target Compound Data | DNL343 IC50 = 3.2 nM (ATF4 nLuc reporter) |
| Comparator Or Baseline | 2BAct EC50 = 33 nM (cellular reporter assay) |
| Quantified Difference | Approximately 10.3-fold greater potency (3.2 nM vs. 33 nM) |
| Conditions | Human ATF4 nano-Luciferase (nLuc) reporter assay in cellular context |
Why This Matters
Higher cellular potency enables lower effective concentrations in vitro, reducing the risk of off-target effects and improving assay signal-to-noise ratios for mechanistic studies.
- [1] Craig RA 2nd, De Vicente J, Estrada AA, et al. Discovery of DNL343: A Potent, Selective, and Brain-Penetrant eIF2B Activator Designed for the Treatment of Neurodegenerative Diseases. J Med Chem. 2024 Mar 21. doi:10.1021/acs.jmedchem.3c02422. View Source
